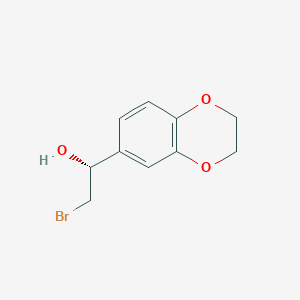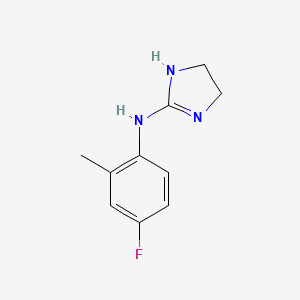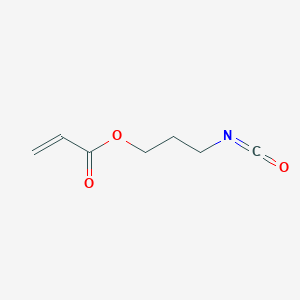![molecular formula C10H19NO2 B13193860 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal is an organic compound with the molecular formula C10H19NO2. It is a research chemical often used in various scientific studies. The compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with an aminomethyl group and a hydroxypropanal group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal typically involves multiple steps. One common method includes the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed in two steps to yield 2-amino-2-methyl-1-propanol, which can be further modified to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, cost, and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action for 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal is not well-documented. it is believed to interact with various molecular targets, potentially involving pathways related to its functional groups (aminomethyl and hydroxypropanal). Further research is needed to elucidate its precise mechanisms and molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: An alkanolamine with similar structural features but different functional groups.
Aminomethyl propanol: Another alkanolamine used in various industrial applications.
Uniqueness
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal is unique due to its specific combination of a cyclopentyl ring with aminomethyl and hydroxypropanal groups, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal |
InChI |
InChI=1S/C10H19NO2/c1-8-4-3-5-10(8,6-11)9(2,13)7-12/h7-8,13H,3-6,11H2,1-2H3 |
Clave InChI |
RWMWHNZDXFQMNN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1(CN)C(C)(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Potassium trifluoro[(phenylsulfanyl)methyl]boranuide](/img/structure/B13193790.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13193793.png)



![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane](/img/structure/B13193820.png)
amine](/img/structure/B13193828.png)


![2-Amino-5-methoxy-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13193840.png)
![N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine](/img/structure/B13193844.png)

